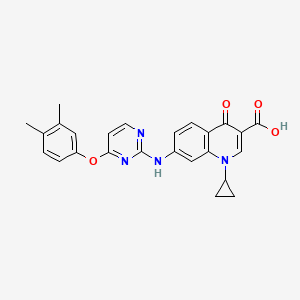
Anti-MRSA agent 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-MRSA agent 5 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat due to its resistance to many antibiotics, including methicillin and other beta-lactams . This compound is part of a new generation of antimicrobial agents aimed at addressing the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 5 involves a multi-step process that includes the formation of key intermediates through various chemical reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Anti-MRSA agent 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of specific atoms or groups within the molecule to enhance its antimicrobial activity.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antimicrobial properties. These derivatives are tested for their efficacy against MRSA and other resistant bacteria .
Aplicaciones Científicas De Investigación
Anti-MRSA agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Mecanismo De Acción
The mechanism of action of Anti-MRSA agent 5 involves disrupting the bacterial cell wall and membrane integrity. This compound targets specific proteins involved in cell wall biosynthesis, leading to cell lysis and death. Key molecular targets include penicillin-binding proteins and enzymes involved in peptidoglycan synthesis . Additionally, this compound induces oxidative stress within the bacterial cell, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Anti-MRSA agent 5 is unique in its dual mechanism of action, combining cell wall disruption with oxidative stress induction. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but lacks the oxidative stress component.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but does not target peptidoglycan synthesis.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but does not affect the cell wall or induce oxidative stress
Propiedades
Fórmula molecular |
C25H22N4O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28) |
Clave InChI |
LVWQTFGGIKODJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




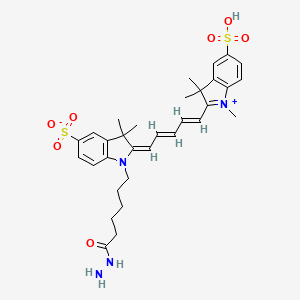
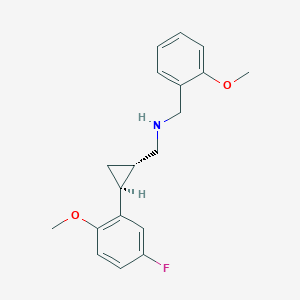
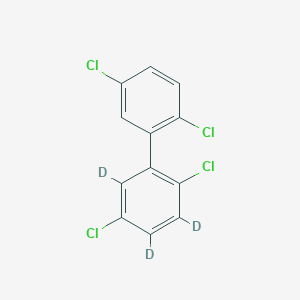
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
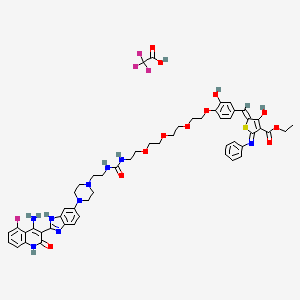
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
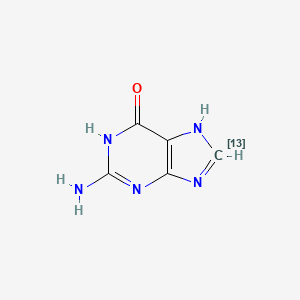
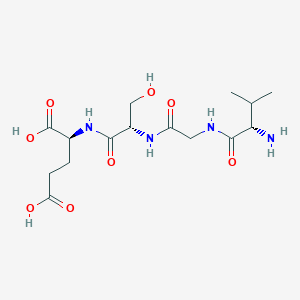
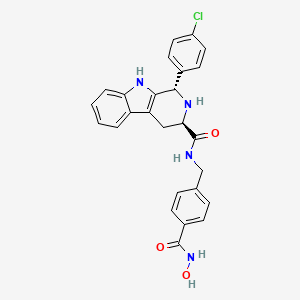
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
